

An In-depth Technical Guide to 2-Formyl-4-(trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

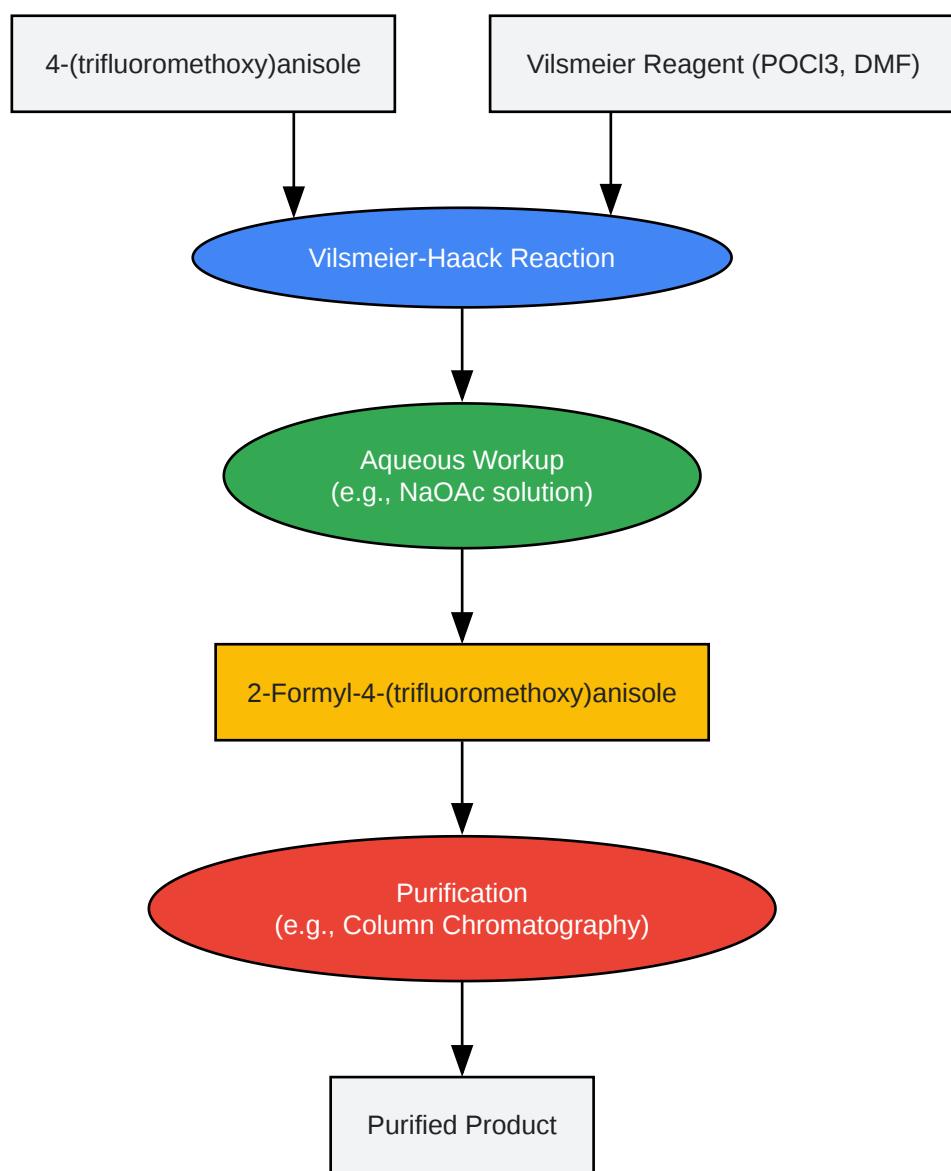
Compound Name:	2-Methoxy-5-(trifluoromethoxy)benzaldehyde
Cat. No.:	B130969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of 2-Formyl-4-(trifluoromethoxy)anisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust characterization profile.

Introduction


2-Formyl-4-(trifluoromethoxy)anisole is an aromatic aldehyde with a unique combination of functional groups: a formyl group, a methoxy group, and a trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry and materials science. It is a highly lipophilic and electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The presence of the aldehyde and methoxy groups provides reactive handles for further chemical modifications, making this compound a potentially valuable building block for the synthesis of novel pharmaceuticals and advanced materials.

Proposed Synthesis

The introduction of a formyl group onto the aromatic ring of 4-(trifluoromethoxy)anisole is most effectively achieved via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack

reaction is a well-established method for the formylation of electron-rich aromatic compounds and is the proposed route for the synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.[1][2][3] The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the trifluoromethoxy group, formylation is expected to occur predominantly at the ortho position.

Experimental Workflow: Vilsmeier-Haack Formylation

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.

Physicochemical Properties

The following table summarizes the known properties of the starting material, 4-(trifluoromethoxy)anisole, and the predicted properties for the target compound, 2-Formyl-4-(trifluoromethoxy)anisole.

Property	4-(Trifluoromethoxy)anisole	2-Formyl-4-(trifluoromethoxy)anisole (Predicted)	Reference
CAS Number	710-18-9	Not available	[4]
Molecular Formula	C8H7F3O2	C9H7F3O3	
Molecular Weight	192.14 g/mol	220.14 g/mol	[4]
Appearance	Colorless to light yellow liquid	Colorless to yellow solid or oil	
Boiling Point	164 °C	> 164 °C	
Density	1.266 g/mL at 25 °C	> 1.266 g/mL	
Refractive Index	n _{20/D} 1.432	Not available	
Solubility	Soluble in common organic solvents	Soluble in common organic solvents	

Spectroscopic Characterization (Predicted)

The following tables outline the expected spectroscopic data for 2-Formyl-4-(trifluoromethoxy)anisole based on the analysis of its functional groups and comparison with similar structures.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
Proton	~10.3	s	1H	-	-CHO
~7.5	d	1H	~2-3	Ar-H (ortho to -CHO)	
~7.3	dd	1H	~8-9, ~2-3	Ar-H (meta to -CHO, ortho to -OCH ₃)	
~7.1	d	1H	~8-9	Ar-H (meta to -CHO, meta to -OCH ₃)	
~3.9	s	3H	-	-OCH ₃	

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Carbon	~190	-CHO
~160	Ar-C-OCH ₃	
~148 (q, J \approx 257 Hz)	-OCF ₃	
~135	Ar-C (ortho to -CHO)	
~125	Ar-C (meta to -CHO, ortho to -OCH ₃)	
~120	Ar-C-CHO	
~115	Ar-C (meta to -CHO, meta to -OCH ₃)	
~56	-OCH ₃	

4.2. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~2820, ~2720	Medium, Weak	Aldehyde C-H Stretch (Fermi doublet)
~1690-1710	Strong	Aldehyde C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1250-1300	Strong	Asymmetric C-O-C Stretch (Aryl ether)
~1150-1210	Very Strong	C-F Stretch (-OCF ₃)
~1020-1080	Strong	Symmetric C-O-C Stretch (Aryl ether)

4.3. Mass Spectrometry (MS)

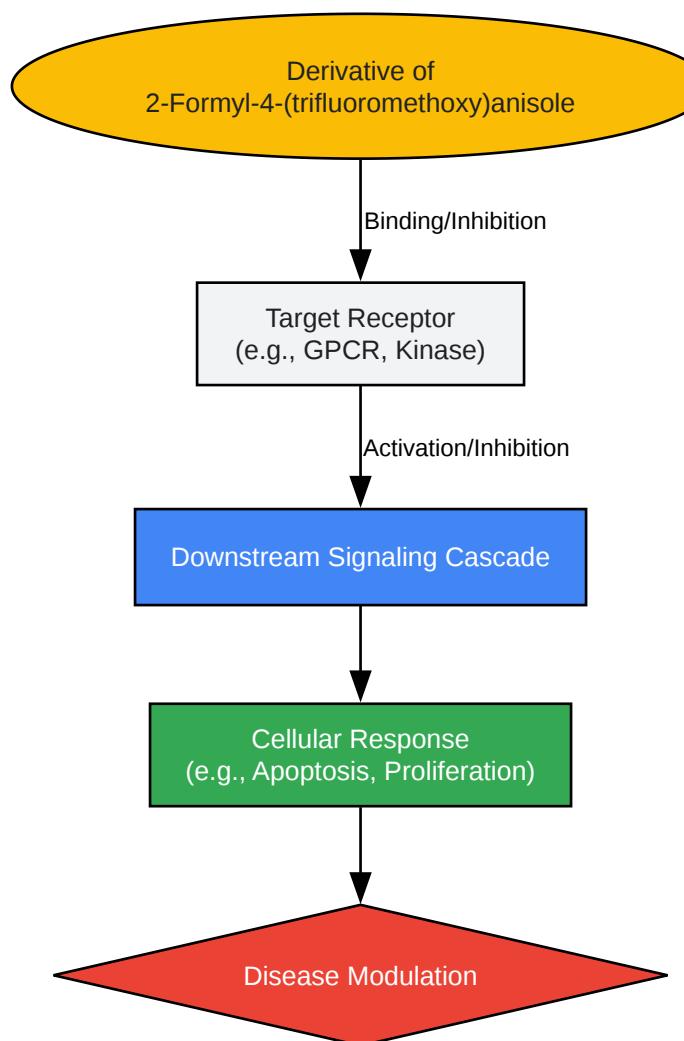
m/z	Interpretation
220	[M] ⁺ (Molecular ion)
219	[M-H] ⁺
191	[M-CHO] ⁺
151	[M-OCF ₃] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Aromatic aldehydes generally show a strong molecular ion peak.^[5] Key fragmentation patterns include the loss of a hydrogen atom ([M-1]) and the loss of the formyl group ([M-29]).^{[6][7][8]}

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 4-(trifluoromethoxy)anisole:

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.


- **Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C in an ice bath.
- **Formation of the Vilsmeier Reagent:** Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the cooled POCl₃ solution with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.
- **Addition of Substrate:** Dissolve 4-(trifluoromethoxy)anisole (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature and time will require optimization, typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously until the hydrolysis is complete.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-

Formyl-4-(trifluoromethoxy)anisole.

Potential Biological Significance

While the specific biological activity of 2-Formyl-4-(trifluoromethoxy)anisole is not documented, its structural motifs are present in various biologically active molecules. The trifluoromethoxy group is a known bioisostere for other functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The aldehyde functionality can participate in the formation of Schiff bases with amino groups in biological targets or serve as a precursor for other functional groups.

Hypothetical Signaling Pathway Interaction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. aceschem.com [aceschem.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. GCMS Section 6.11.4 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Formyl-4-(trifluoromethoxy)anisole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130969#characterization-of-2-formyl-4-trifluoromethoxy-anisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com